

Spectroscopic Data of 2-Methylisoindolin-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylisoindolin-1-one

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Introduction

2-Methylisoindolin-1-one, also known as N-methylphthalimidine, is a heterocyclic compound with the molecular formula C_9H_9NO and a molecular weight of 147.18 g/mol [1]. Its structure, featuring a lactam fused to a benzene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research and development setting. This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methylisoindolin-1-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of public domain experimental spectra for **2-Methylisoindolin-1-one**, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and established principles of spectroscopic analysis. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Overview

The structural features of **2-Methylisoindolin-1-one** dictate its spectroscopic fingerprint. The molecule comprises an aromatic ring, a methylene group, a methyl group, and a carbonyl group within a five-membered lactam ring. These components will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of **2-Methylisoindolin-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	1H	Ar-H (peri to C=O)
~7.4-7.6	Multiplet	2H	Ar-H
~7.3-7.4	Multiplet	1H	Ar-H
~4.4	Singlet	2H	CH ₂
~3.1	Singlet	3H	N-CH ₃

Interpretation:

- **Aromatic Region (δ 7.3-7.9):** The four protons on the benzene ring are expected to be in distinct chemical environments, giving rise to a complex multiplet pattern. The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond and will likely appear as a doublet at the downfield end of the aromatic region.
- **Methylene Protons (δ ~4.4):** The two protons of the CH₂ group are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is anticipated to be around 4.4 ppm as a singlet, as there are no adjacent protons to cause splitting.
- **Methyl Protons (δ ~3.1):** The three protons of the N-CH₃ group are expected to appear as a sharp singlet around 3.1 ppm. The electronegativity of the adjacent nitrogen atom causes a downfield shift compared to a typical alkyl methyl group.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

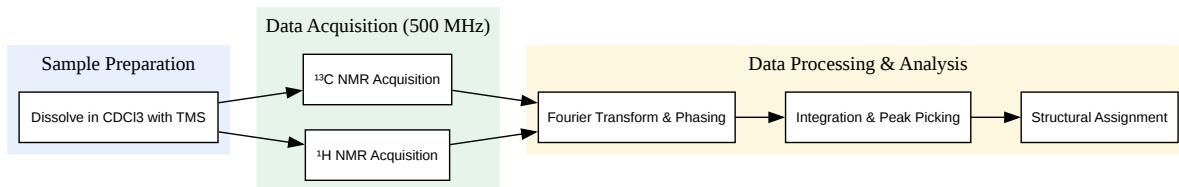
Chemical Shift (δ , ppm)	Assignment
~168	C=O
~142	Ar-C (quaternary)
~132	Ar-C (quaternary)
~131	Ar-CH
~128	Ar-CH
~124	Ar-CH
~123	Ar-CH
~50	CH ₂
~29	N-CH ₃

Interpretation:

- Carbonyl Carbon (δ ~168): The carbonyl carbon of the lactam is expected to have a chemical shift in the typical range for amides.
- Aromatic Carbons (δ 123-142): Six signals are expected for the aromatic carbons, two of which will be quaternary. The exact chemical shifts will depend on the substitution pattern and electronic effects.
- Methylene Carbon (δ ~50): The CH₂ carbon, being attached to both an aromatic ring and a nitrogen atom, is expected to resonate around 50 ppm.
- Methyl Carbon (δ ~29): The N-CH₃ carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylisoindolin-1-one** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.



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Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2920, ~2850	Medium	Aliphatic C-H stretch (CH ₂ and CH ₃)
~1680	Strong	C=O stretch (lactam)
~1600, ~1470	Medium-Weak	Aromatic C=C skeletal vibrations
~1400	Medium	C-N stretch
~750	Strong	Aromatic C-H out-of-plane bend

Interpretation:

- **C=O Stretch:** A strong absorption band around 1680 cm⁻¹ is the most characteristic feature of the IR spectrum, corresponding to the carbonyl group of the five-membered lactam ring.
- **C-H Stretches:** Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups will appear just below 3000 cm⁻¹.
- **Aromatic Region:** Bands in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon skeletal vibrations.
- **Fingerprint Region:** The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of **2-Methylisoindolin-1-one** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electron Ionization - EI):

m/z	Possible Fragment
147	$[M]^+$ (Molecular Ion)
118	$[M - CHO]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
90	$[M - CH_3 - CO]^+$

Interpretation:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at m/z 147, corresponding to the molecular weight of **2-Methylisoindolin-1-one**.
- Key Fragmentation Pathways:
 - Loss of a formyl radical (CHO) from the molecular ion could lead to a fragment at m/z 118.
 - Cleavage of the lactam ring can lead to various fragments. A common fragmentation pathway for similar structures involves the formation of the stable tropylium ion at m/z 91.
 - Loss of the methyl group followed by the carbonyl group could result in a fragment at m/z 90.

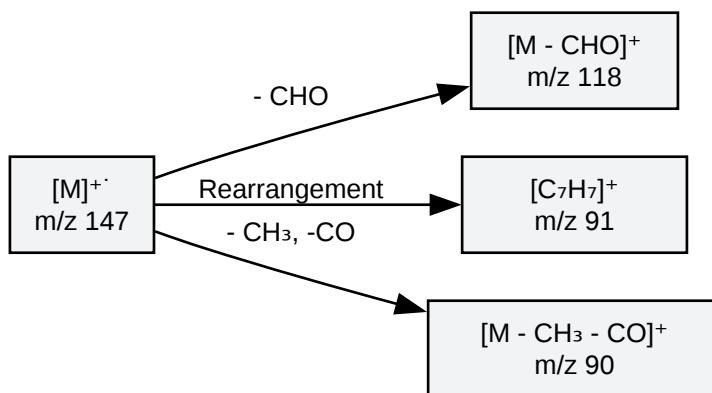
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Figure 3: Postulated major fragmentation pathways for **2-Methylisoindolin-1-one** in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis:

- Sample Introduction: Introduce a dilute solution of **2-Methylisoindolin-1-one** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize electron ionization (EI) for fragmentation analysis.
- Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for **2-Methylisoindolin-1-one**. By understanding the theoretical basis for the signals in each spectrum, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound in their own experimental work. The provided protocols offer a starting point for obtaining high-quality spectroscopic data.

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References

- 1. 2-METHYLSOINDOLIN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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